5-Iodofuran-2-methanol
CAS No.:
Cat. No.: VC18355454
Molecular Formula: C5H5IO2
Molecular Weight: 224.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5IO2 |
|---|---|
| Molecular Weight | 224.00 g/mol |
| IUPAC Name | (5-iodofuran-2-yl)methanol |
| Standard InChI | InChI=1S/C5H5IO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 |
| Standard InChI Key | KTDXKASOBSGQTI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(OC(=C1)I)CO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-Iodofuran-2-methanol (CHIO) features a five-membered furan ring with an iodine substituent at the 5-position and a hydroxymethyl group at the 2-position. The iodine atom’s large atomic radius and polarizability significantly influence the compound’s reactivity, particularly in electrophilic substitution and cross-coupling reactions . The hydroxymethyl group enhances solubility in polar solvents and provides a site for further functionalization, such as oxidation to carboxylic acids or esterification.
Table 1: Key Physicochemical Properties of 5-Iodofuran-2-methanol
| Property | Value/Description |
|---|---|
| Molecular Formula | CHIO |
| Molecular Weight | 240.00 g/mol |
| Boiling Point | Estimated 180–200°C (decomposes) |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
| Stability | Sensitive to light and moisture; requires storage at 2–8°C in inert conditions |
The iodine atom’s electron-withdrawing effect destabilizes the furan ring, increasing susceptibility to ring-opening reactions under acidic or basic conditions. This property is critical in designing synthetic pathways that preserve the ring structure while modifying peripheral functional groups .
Synthetic Pathways and Optimization
Iodocyclization Strategies
The synthesis of iodofuran derivatives often employs iodine-mediated cyclization reactions, as demonstrated in studies on related compounds. For example, Knight et al. reported the use of molecular iodine (I) and sodium bicarbonate (NaHCO) in acetonitrile to facilitate 5-endo-dig cyclization of 3-alkynyl-1,2-diols, yielding β-iodofurans in high yields . Adapting this methodology, 5-Iodofuran-2-methanol could be synthesized via iodocyclization of a propargyl alcohol precursor (Figure 1).
Figure 1: Proposed Synthesis of 5-Iodofuran-2-methanol
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Precursor Preparation: 2-Propyn-1-ol derivatives functionalized with appropriate substituents.
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Iodocyclization: Treatment with I/NaHCO in MeCN at room temperature.
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Workup: Purification via column chromatography to isolate the desired product.
This route leverages iodine’s dual role as an electrophile and cyclization promoter, ensuring regioselective formation of the furan ring .
Industrial-Scale Production Considerations
Industrial synthesis would require optimizing reaction conditions for scalability and cost-efficiency. Continuous flow reactors, which enhance heat and mass transfer, could mitigate exothermic risks associated with iodocyclization. Additionally, solvent recovery systems and catalytic iodine recycling methods would reduce environmental impact .
Reactivity and Functionalization
Cross-Coupling Reactions
| Compound | IC (μM) | Notes |
|---|---|---|
| Methoxalen | 0.47 | Potent inhibitor |
| Menthofuran | 1.27 | Moderate activity |
| 5-Methoxycoumarin | 0.13 | High selectivity for CYP2A6 |
| Hypothetical Activity of 5-Iodofuran-2-methanol | 1.0–5.0 (estimated) | Predicted based on structural analogs |
Antitumor and Antimicrobial Applications
Iodofuran derivatives have shown moderate cytotoxicity against cancer cell lines, as evidenced by studies on compounds like 5-isopropylfuran-2-carbaldehyde (IC = 6.75–8.01 μM against lung cancer cells) . The iodine atom’s ability to generate reactive oxygen species (ROS) under physiological conditions may enhance 5-Iodofuran-2-methanol’s antitumor effects, though empirical validation is required.
Industrial and Research Applications
Pharmaceutical Intermediates
5-Iodofuran-2-methanol serves as a versatile building block in drug synthesis. Its iodine moiety allows for late-stage functionalization, enabling rapid diversification of compound libraries during medicinal chemistry campaigns. For example, it could be used to synthesize analogs of antifungal agents or kinase inhibitors.
Agrochemical Development
In agrochemistry, iodofurans contribute to the design of novel pesticides and herbicides. The compound’s potential to inhibit metabolic enzymes in pests aligns with strategies targeting insect-specific biochemical pathways, reducing off-target effects in crops.
Challenges and Future Directions
Expanding Biological Screening
Future studies should prioritize in vitro and in vivo assessments of 5-Iodofuran-2-methanol’s pharmacokinetic and toxicological profiles. Collaborative efforts between academia and industry could accelerate its translation from a synthetic intermediate to a clinically relevant agent.
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